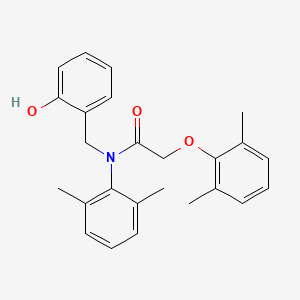![molecular formula C17H18BrN3O3 B12477677 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12477677.png)
5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a brominated, ethoxylated, and methoxylated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The brominated, ethoxylated, and methoxylated benzyl group is then introduced through a series of substitution reactions, often involving bromination, alkylation, and methoxylation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while substitution of the bromine atom with an amine can yield a new amine derivative .
Scientific Research Applications
5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism would depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-5-methoxybenzyl alcohol
- 3-bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime
Uniqueness
5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties .
Properties
Molecular Formula |
C17H18BrN3O3 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C17H18BrN3O3/c1-3-24-16-12(18)6-10(7-15(16)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22) |
InChI Key |
RNJVULMRFWYNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC3=C(C=C2)NC(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477601.png)

![1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B12477619.png)

![N,N'-diphenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B12477632.png)
![3-bromo-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477639.png)

![2-methyl-N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide](/img/structure/B12477659.png)
![2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12477664.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12477666.png)
![5-(3-bromophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12477678.png)

![3-(azepan-1-ylcarbonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B12477696.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B12477700.png)
